molecular formula C13H18N2O B8237215 N-(1-Naphthyl)ethylenediamine dihydrochloride monomethanolate

N-(1-Naphthyl)ethylenediamine dihydrochloride monomethanolate

Cat. No.: B8237215
M. Wt: 218.29 g/mol
InChI Key: ZTRQOBADXLOCIB-UHFFFAOYSA-N
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Description

N-(1-Naphthyl)ethylenediamine dihydrochloride monomethanolate is a hygroscopic analytical reagent widely used in various scientific fields. It is particularly known for its application in the spectrophotometric determination of nitrate and nitrite. The compound has the molecular formula C10H7NHCH2CH2NH2 · 2HCl · MeOH and a molecular weight of 291.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(1-Naphthyl)ethylenediamine dihydrochloride monomethanolate can be synthesized by reacting 1-naphthylamine with 2-chloroethanamine. The reaction typically occurs in the presence of hydrochloric acid, which facilitates the formation of the dihydrochloride salt. The monomethanolate form is achieved by incorporating methanol into the reaction mixture .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and stringent quality control measures to ensure the product meets analytical standards .

Chemical Reactions Analysis

Types of Reactions

N-(1-Naphthyl)ethylenediamine dihydrochloride monomethanolate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The primary mechanism of action for N-(1-Naphthyl)ethylenediamine dihydrochloride monomethanolate involves its ability to form diazonium salts and subsequent azo compounds. The compound acts as a donor molecule, forming charge transfer complexes with various acceptors. These complexes are crucial in its spectrophotometric applications, where the formation of colored products allows for quantitative analysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its hygroscopic nature and its ability to form stable diazonium salts and azo compounds. Its incorporation of methanol enhances its solubility and stability, making it particularly useful in spectrophotometric applications .

Properties

IUPAC Name

methanol;N'-naphthalen-1-ylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2.CH4O/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12;1-2/h1-7,14H,8-9,13H2;2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRQOBADXLOCIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO.C1=CC=C2C(=C1)C=CC=C2NCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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